![molecular formula C21H20N4O3 B2868905 1-Morpholino-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}-1-ethanone CAS No. 477870-55-6](/img/structure/B2868905.png)

1-Morpholino-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}-1-ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

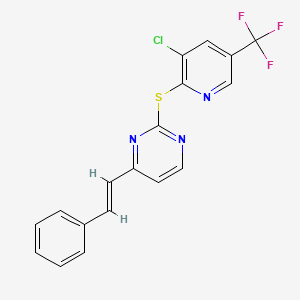

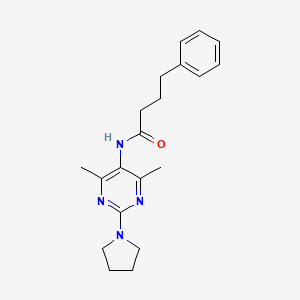

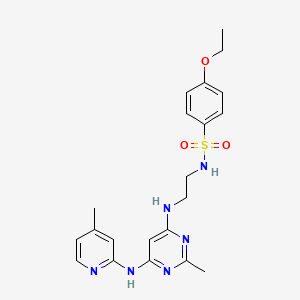

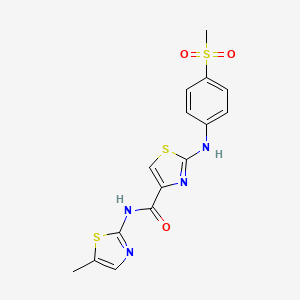

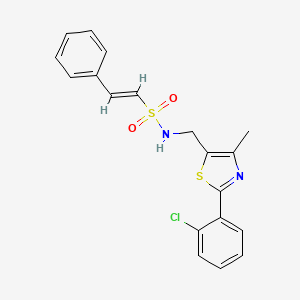

“1-Morpholino-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}-1-ethanone” is a complex organic compound. It contains a morpholino group, which is a type of oligomer molecule used in molecular biology to modify gene expression . The compound also contains pyridinyl and pyrimidinyl groups, which are aromatic heterocyclic compounds similar to benzene and pyridine .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the morpholino, pyridinyl, and pyrimidinyl groups. Morpholinos have a structure that contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . Pyridinyl and pyrimidinyl groups are aromatic rings with nitrogen atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Morpholinos are typically solid at room temperature, and pyridinyl and pyrimidinyl compounds are often liquids or low-melting solids .Wissenschaftliche Forschungsanwendungen

Cancer Treatment Research

A study by Kashishian et al. (2003) focuses on DNA-dependent protein kinase inhibitors, highlighting a new class of protein kinase inhibitors that target a major DNA repair pathway. A representative of this class, related to morpholino compounds, shows promise in enhancing the cytotoxicity of treatments that induce DNA double-strand breaks, potentially offering a new approach for cancer therapy enhancement without toxic effects in the absence of DNA damage-inducing treatments (Kashishian et al., 2003).

Antibacterial Activity

Merugu, Ramesh, and Sreenivasulu (2010) conducted research on the microwave-assisted synthesis of novel pyrimidines and thiazolidinones from a morpholino compound, exhibiting antibacterial activity. This synthesis approach under microwave irradiation offers a potential pathway for developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Organic Synthesis and Medicinal Chemistry

He, Wu, Wang, and Zhu (2021) report on the catalytic enantioselective synthesis of morpholinones, highlighting their importance as building blocks in organic synthesis and pharmacophores in medicinal chemistry. This research presents a novel method for constructing N,O-heterocycles, contributing to the development of neurokinin-1 receptor antagonists (He, Wu, Wang, & Zhu, 2021).

Synthesis of Heterocyclic Compounds

Helal, Salem, Gouda, Ahmed, and El-Sherif (2015) explored the design, synthesis, and anti-inflammatory activity of novel series of thiophene derivatives, starting from 1-(4-morpholinophenyl)ethanone. This work demonstrates the potential of these compounds, particularly those with a morpholine ring, in providing a basis for developing new anti-inflammatory agents (Helal et al., 2015).

Wirkmechanismus

Zukünftige Richtungen

The use of morpholinos in research and medicine is a rapidly growing field, with potential applications in gene therapy and other areas . The development of new morpholino-based compounds like “1-Morpholino-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}-1-ethanone” could open up new possibilities for research and treatment.

Eigenschaften

IUPAC Name |

1-morpholin-4-yl-2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3/c26-20(25-11-13-27-14-12-25)15-28-17-6-4-16(5-7-17)21-23-10-8-19(24-21)18-3-1-2-9-22-18/h1-10H,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGFTVBJZLWEOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)COC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}benzamide](/img/structure/B2868823.png)

![8-(2,5-Dimethylphenyl)-1-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2868826.png)

![B-[4-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B2868827.png)

![Tert-butyl (3AS,9BR)-1H,3H,3AH,4H,5H,9BH-pyrrolo[3,4-C]quinoline-2-carboxylate](/img/structure/B2868835.png)

![N-[4-(3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-ethylisoxazol-5-yl]acetamide](/img/structure/B2868837.png)

![7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2868839.png)

![4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B2868840.png)

![2-[(4-Chloro-3-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2868841.png)

![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2868844.png)